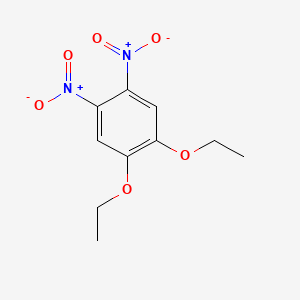

1,2-Diethoxy-4,5-dinitrobenzene

Description

Significance of Aromatic Nitro Compounds in Chemical Transformations

Aromatic nitro compounds are a class of organic molecules characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. The nitro group is a strong electron-withdrawing group, a property that profoundly influences the chemical reactivity of the aromatic ring. This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, a reaction pathway of immense importance in synthetic chemistry.

The nitro group itself is a versatile functional handle that can be transformed into a wide array of other functionalities. Most notably, it can be readily reduced to an amino group (–NH₂), providing a gateway to the synthesis of anilines, which are key building blocks for pharmaceuticals, dyes, and polymers. The reduction can be controlled to yield intermediate oxidation states, such as hydroxylamines and nitroso compounds, further expanding its synthetic utility.

Overview of Dinitrobenzene Derivatives as Synthetic Precursors

Dinitrobenzene derivatives, which feature two nitro groups on a benzene (B151609) ring, are particularly powerful synthetic precursors. The presence of a second nitro group further enhances the electron-deficient nature of the aromatic ring, making it even more susceptible to nucleophilic attack. This increased reactivity allows for a range of substitution reactions where a nucleophile can displace a suitable leaving group on the ring.

The relative positions of the nitro groups (ortho, meta, or para) dictate the regioselectivity of these reactions and the electronic properties of the molecule. For instance, in 1,2-dinitrobenzene (B166439) and its derivatives, the adjacent nitro groups create a highly electron-poor region, influencing the substitution patterns. These dinitro compounds serve as key intermediates in the synthesis of a variety of more complex molecules, including specialized monomers for high-performance polymers, agricultural chemicals, and materials with unique optical and electronic properties. The transformation of the two nitro groups into other functionalities, either simultaneously or sequentially, allows for the construction of intricate and highly functionalized aromatic systems.

Historical Context of 1,2-Diethoxy-4,5-dinitrobenzene in Synthetic Chemistry

While the broader family of dinitrobenzene compounds has a long and storied history in organic chemistry, the specific historical details regarding the first synthesis and early applications of this compound are not extensively documented in readily available literature. Its development is intrinsically linked to the exploration of dinitrocatechol derivatives. The parent compound, 1,2-dihydroxy-4,5-dinitrobenzene, can be prepared from the demethylation of the more common 1,2-dimethoxy-4,5-dinitrobenzene (B14551) (4,5-dinitroveratrole). The subsequent etherification of the dihydroxy compound with ethylating agents would logically lead to this compound. Its use as a synthetic intermediate has likely been application-driven, emerging from research efforts requiring a 4,5-disubstituted catechol ether with the activating effects of two nitro groups.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its handling, purification, and use in synthesis. While comprehensive experimental data is not widely published, some key identifiers and properties are known.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₆ | vulcanchem.com |

| Molecular Weight | 256.21 g/mol | vulcanchem.com |

| CAS Registry Number | 40294-27-7 | vulcanchem.com |

| Appearance | Yellow crystalline solid (inferred from analogs) | |

| Melting Point | Not reported | vulcanchem.com |

| Boiling Point | Not reported | vulcanchem.com |

| Solubility | Moderately soluble in polar organic solvents like DMSO and acetone (B3395972) (inferred from analogs) | vulcanchem.com |

Synthesis of this compound

The synthesis of this compound is not commonly detailed in the literature, but a general and logical synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. The most direct approach involves the nitration of 1,2-diethoxybenzene (B166437).

A typical procedure would involve the slow addition of a nitrating agent, usually a mixture of concentrated nitric acid and sulfuric acid, to a solution of 1,2-diethoxybenzene at a controlled temperature. The ether groups are ortho-, para-directing, and the introduction of the first nitro group would likely occur at the 4-position. The presence of this deactivating nitro group would then direct the second nitration to the 5-position, yielding the desired this compound.

Challenges in this synthesis include controlling the regioselectivity to avoid the formation of other isomers and preventing over-nitration or side reactions. Purification of the final product would typically be achieved through recrystallization or column chromatography.

Research Findings and Applications in Organic Synthesis

The primary role of this compound in advanced organic synthesis is as a precursor to more complex molecules, leveraging the reactivity conferred by the two nitro groups.

One of the key transformations of this compound is the reduction of the dinitro groups to diamines. The resulting 1,2-diethoxy-4,5-diaminobenzene is a highly valuable building block. This diamine can undergo condensation reactions with various diketones or their equivalents to form heterocyclic systems, such as quinoxalines or other fused-ring structures. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.

Furthermore, the electron-deficient nature of the aromatic ring in this compound makes it a substrate for nucleophilic aromatic substitution reactions, although this is less common for alkoxy-substituted benzenes unless the conditions are forcing.

While specific research exclusively detailing the use of this compound is sparse, the chemistry of its close analog, 1,2-dimethoxy-4,5-dinitrobenzene (4,5-dinitroveratrole), is well-established and provides a strong indication of the synthetic potential of the diethoxy derivative. For example, 4,5-dinitroveratrole is a known precursor for the synthesis of various substituted benzimidazoles and other heterocyclic compounds with potential biological activity. It is reasonable to assume that this compound could be employed in similar synthetic strategies.

Structure

3D Structure

Properties

IUPAC Name |

1,2-diethoxy-4,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZQXWYRDKWMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Diethoxy 4,5 Dinitrobenzene

Classical Nitration Approaches to Aromatic Ethers

The direct nitration of an existing aromatic ether is a common and straightforward approach for the introduction of nitro groups onto an activated benzene (B151609) ring. This electrophilic aromatic substitution reaction is a fundamental transformation in organic synthesis. byjus.comchemistrysteps.com The process typically involves a potent nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺) to attack the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

A standard reagent for this transformation is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid". chemguide.co.uknumberanalytics.com In this mixture, sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion, the active electrophile in the reaction. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of the benzene ring's π-electrons on the nitronium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. numberanalytics.com

For the synthesis of 1,2-Diethoxy-4,5-dinitrobenzene, the starting material is 1,2-diethoxybenzene (B166437). vulcanchem.com The presence of the two electron-donating ethoxy groups makes the aromatic ring highly activated towards electrophilic attack.

Regioselective Nitration Strategies

Regioselectivity is a critical aspect of the nitration of substituted benzenes. The ethoxy group is an ortho-, para-directing activator due to the resonance effect of the oxygen's lone pair electrons, which increases electron density at these positions. When nitrating 1,2-diethoxybenzene, one might expect a mixture of products. However, studies on the dinitration of 1,2-dialkoxybenzenes have revealed an unusual and high degree of regioselectivity, yielding almost exclusively the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.govacs.org

This pronounced regioselectivity is not fully explained by simple steric hindrance or electronic effects alone. Detailed DFT (Density Functional Theory) analysis suggests that the reaction mechanism for the dinitration of 1,2-dimethoxybenzene, a close analog, likely proceeds through a Single Electron Transfer (SET) process. nih.govacs.org In this mechanism, the regioselectivity is primarily dictated by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ether. This orbital's structure influences the formation of the aromatic radical cation intermediate, guiding the incoming nitro groups to the 4 and 5 positions. nih.govacs.org This inherent electronic preference simplifies the synthesis by minimizing the formation of undesired isomers.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters to control include temperature, reaction time, and the concentration of the nitrating agents.

Nitration reactions are highly exothermic, and temperature control is essential to prevent over-nitration (the introduction of more than two nitro groups) and the decomposition of the starting material or product, which can be unstable under harsh acidic and oxidative conditions. byjus.comnumberanalytics.comvulcanchem.com For many nitrations, temperatures are kept below 50-60°C. libretexts.orgnumberanalytics.com The use of concentrated acids is vital for generating a sufficient concentration of the nitronium ion to drive the reaction efficiently. numberanalytics.com Purification of the final product is typically achieved through recrystallization or column chromatography to remove any byproducts. vulcanchem.com

| Parameter | Condition | Purpose | Reference |

| Reagents | Concentrated HNO₃ / Concentrated H₂SO₄ | Generation of NO₂⁺ electrophile | vulcanchem.com, numberanalytics.com |

| Starting Material | 1,2-Diethoxybenzene | Electron-rich aromatic precursor | vulcanchem.com |

| Temperature | Typically < 60°C | To prevent over-nitration and decomposition | numberanalytics.com, libretexts.org |

| Control | Careful monitoring | To manage the exothermic nature of the reaction | byjus.com |

| Purification | Recrystallization / Column Chromatography | Isolation of the pure target compound | vulcanchem.com |

Alkylation Strategies for Catechol Derivatives

An alternative synthetic route to this compound involves building the molecule from a catechol (1,2-dihydroxybenzene) framework. In this strategy, the nitro groups are introduced onto the catechol ring first, followed by the alkylation of the hydroxyl groups to form the desired diether.

Diethylation of Nitrated Catechols

This pathway begins with the synthesis of 4,5-dinitrocatechol (B1339890) (1,2-dihydroxy-4,5-dinitrobenzene). This key intermediate can be prepared through various methods, including the direct nitration of catechol or the demethylation of the corresponding 1,2-dimethoxy-4,5-dinitrobenzene (B14551) using reagents like hydrobromic acid. prepchem.com

Once 4,5-dinitrocatechol is obtained, the two hydroxyl groups are converted to ethoxy groups via a Williamson ether synthesis. This involves treating the dinitrocatechol with a suitable ethylating agent in the presence of a base. A common and powerful ethylating agent for this purpose is diethyl sulfate (B86663) ((C₂H₅)₂SO₄). google.comresearchgate.net Diethyl sulfate is a strong alkylating agent that readily reacts with the phenoxide ions formed by the deprotonation of the catechol hydroxyls by a base. who.int The base (e.g., potassium carbonate, sodium hydroxide) plays a crucial role in generating the nucleophilic phenoxide, which then attacks the electrophilic ethyl group of diethyl sulfate.

| Step | Reaction | Reagents | Purpose | Reference |

| 1 | Formation of Intermediate | Nitration of catechol or demethylation of 1,2-dimethoxy-4,5-dinitrobenzene | HNO₃/H₂SO₄ or HBr | To produce 4,5-dinitrocatechol |

| 2 | Diethylation | Diethyl sulfate ((C₂H₅)₂SO₄) and a base (e.g., K₂CO₃) | To convert the two -OH groups to -OCH₂CH₃ groups | google.com, researchgate.net |

Alternative Alkoxy Group Introductions

While diethyl sulfate is effective, concerns about its toxicity have led to the exploration of alternative ethylating agents. nih.gov One such alternative is diethyl carbonate (DEC), which can be used for the O-ethylation of catechol in the presence of a catalyst like potassium hydroxide (B78521) on activated carbon (KOH/AC). researchgate.net Research has shown that under optimized conditions (e.g., 200°C, 3 hours), this system can achieve high conversion of catechol with good selectivity for the di-ethylated product, 1,2-diethoxybenzene. researchgate.net This method represents a potentially greener alternative that could be adapted for the ethylation of 4,5-dinitrocatechol.

Other classical alkylating agents that could be employed include ethyl halides, such as ethyl bromide or ethyl iodide, in conjunction with a base. google.com The choice of reagent depends on factors like reactivity, cost, and reaction conditions.

Multi-Step Synthetic Sequences and Precursor Design

The synthesis of this compound is inherently a multi-step process, starting from simple, commercially available precursors. The design of the synthetic sequence depends on the availability of starting materials and the desired control over the introduction of functional groups. The two primary pathways can be summarized as follows:

Pathway A (Nitration First): This route involves the nitration of a pre-formed diether.

Precursor 1: Catechol

Intermediate: 1,2-Diethoxybenzene (synthesized via diethylation of catechol) chemicalbook.com

Final Step: Dinitration of 1,2-diethoxybenzene vulcanchem.comnih.gov

Pathway B (Alkylation Last): This route involves the alkylation of a pre-formed dinitro compound.

Precursor 1: Catechol

Intermediate: 4,5-Dinitrocatechol (synthesized via dinitration of catechol)

Final Step: Diethylation of 4,5-dinitrocatechol google.comresearchgate.net

The precursor for Pathway A, 1,2-diethoxybenzene, can be synthesized from catechol using various methods, including the use of diethyl carbonate and a KOH/AC catalyst, which can achieve 100% catechol conversion and 87.7% selectivity for the target diether. researchgate.net Another method involves reacting catechol with ethylene (B1197577) gas in the presence of a cerium oxide and zinc bromide catalyst. chemicalbook.com

Design of Substituted Benzene Starting Materials

The successful synthesis of the target compound is critically dependent on the selection and preparation of an appropriately substituted benzene derivative. The two primary starting materials for the subsequent functional group transformations are 1,2-diethoxybenzene and 1,2-dihydroxy-4,5-dinitrobenzene (also known as 4,5-dinitrocatechol).

1,2-Diethoxybenzene: This precursor is typically synthesized via the O-ethylation of catechol (1,2-dihydroxybenzene). This etherification can be accomplished using various ethylating agents. One catalytic method involves the liquid-phase O-ethylation of catechol with diethyl carbonate, utilizing a potassium hydroxide on activated carbon (KOH/AC) catalyst. Under optimized conditions of 200°C and a 3-hour reaction time, this method can achieve complete conversion of catechol. Another approach involves reacting catechol with ethylene gas in an autoclave at high temperature (240°C) and pressure (1.0 MPa) in the presence of a cerium oxide and zinc bromide catalyst. chemicalbook.com

1,2-Dihydroxy-4,5-dinitrobenzene (4,5-Dinitrocatechol): This starting material already contains the required nitro groups at the correct positions. Its synthesis can be achieved from 1,2-dimethoxy-4,5-dinitrobenzene. guidechem.comprepchem.com The process involves a demethylation reaction, where the methoxy (B1213986) groups are cleaved by refluxing with 48% hydrobromic acid in glacial acetic acid for several hours. prepchem.com After an aqueous workup and extraction, the product is isolated as light yellow needles. prepchem.com

Below is an interactive data table summarizing the properties of these key starting materials.

| Property | 1,2-Diethoxybenzene | 1,2-Dihydroxy-4,5-dinitrobenzene |

| CAS Number | 2050-46-6 | 642-347-6 (for 3,5-dinitro isomer) |

| Molecular Formula | C₁₀H₁₄O₂ | C₆H₄N₂O₆ |

| Molecular Weight | 166.22 g/mol | 200.11 g/mol nih.gov |

| Appearance | Light brown crystalline low melting mass or liquid chemicalbook.com | Light yellow needles prepchem.com |

Sequential Functional Group Transformations

With the starting materials in hand, the synthesis proceeds through one of two primary transformation sequences.

Route A: Nitration of 1,2-Diethoxybenzene

This is a classic electrophilic aromatic substitution reaction. The two ethoxy groups on the benzene ring are activating and ortho-, para-directing. Since the ortho positions (3 and 6) are sterically hindered, the electrophilic substitution by nitro groups occurs preferentially at the para positions (4 and 5). The reaction is generally carried out using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. vulcanchem.com This method directly installs the nitro groups onto the pre-existing diethoxybenzene skeleton to yield the final product. vulcanchem.com Controlling the regioselectivity is a key challenge in this synthetic approach. vulcanchem.com

Route B: Alkylation of 1,2-Dihydroxy-4,5-dinitrobenzene

This route involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The hydroxyl groups of 4,5-dinitrocatechol are deprotonated by a base, such as potassium hydroxide, to form a more nucleophilic phenoxide. This intermediate then reacts with an ethylating agent, like ethyl halide or diethyl sulfate, to form the desired diether. A similar alkylation of 4,5-dinitrocatechol has been described using 1-chloro-2,3-dihydroxypropane in the presence of potassium hydroxide, where the reaction is refluxed for an extended period under a nitrogen atmosphere. prepchem.com This demonstrates the feasibility of the dialkylation of the dinitrocatechol core.

The table below provides a summary of these sequential transformations.

| Transformation | Starting Material | Reagents | Key Conditions | Product |

| Nitration | 1,2-Diethoxybenzene | Nitric Acid, Sulfuric Acid | Controlled temperature | This compound |

| Alkylation | 1,2-Dihydroxy-4,5-dinitrobenzene | Ethylating Agent (e.g., Ethyl Halide), Base (e.g., KOH) | Reflux, Inert atmosphere | This compound |

Chemical Reactivity and Transformation Studies

Reduction Chemistry of Aromatic Nitro Groups

The reduction of the nitro groups on the benzene (B151609) ring is a cornerstone of the chemistry of 1,2-Diethoxy-4,5-dinitrobenzene, providing a gateway to the corresponding diamine, a valuable building block for heterocyclic compounds.

Catalytic Hydrogenation for Diamine Formation

The complete reduction of both nitro groups in this compound to form 1,2-Diethoxy-4,5-diaminobenzene is typically achieved through catalytic hydrogenation. This transformation is commonly carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide, under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org

A procedure analogous to the hydrogenation of 1,2-dimethoxy-4,5-dinitrobenzene (B14551) can be applied. The reaction involves dissolving the dinitro compound in a suitable solvent, like methanol (B129727) or acetic acid, and stirring it with the catalyst under hydrogen pressure.

However, the resulting ortho-phenylenediamines are known to be highly susceptible to air oxidation, which can lead to the formation of colored, complex products. researchgate.net This sensitivity is enhanced by the presence of electron-donating ethoxy groups on the ring. Therefore, the diamine product is often used immediately in subsequent reaction steps or isolated as a more stable salt, for instance, by adding hydrochloric acid to the reaction mixture to precipitate the dihydrochloride (B599025) salt. researchgate.net

Interactive Table: Catalytic Hydrogenation Conditions for Dinitroarenes

| Starting Material | Catalyst | Solvent | Product | Challenges |

| 1,2-Dimethoxy-4,5-dinitrobenzene | 10% Pd/C | Methanol, Acetic Acid | 1,2-Dimethoxy-4,5-diaminobenzene | Product instability, residual acid contamination. |

| 1,4-Dimethoxy-2,3-dinitrobenzene | Palladium | Not specified | 1,4-Dimethoxy-2,3-diaminobenzene | Product is an unstable residue, prone to oxidation and self-coupling. researchgate.net |

Chemoselective Reduction Methodologies

The selective reduction of one of the two nitro groups in this compound can be achieved using specific reagents, leading to the formation of 4-amino-1,2-diethoxy-5-nitrobenzene or 5-amino-1,2-diethoxy-4-nitrobenzene. This chemoselectivity is often challenging but crucial for synthesizing asymmetrically substituted benzene derivatives.

Several methods are available for the partial reduction of dinitroaromatic compounds:

Sodium Sulfide (B99878) or Polysulfide (Zinin Reduction) : This classic method involves treating the dinitro compound with an aqueous or alcoholic solution of sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ). wikipedia.orgscispace.com The reaction conditions, such as the concentration of the sulfide and reaction time, can be tuned to favor the formation of the monoamino product. scispace.com For 1-alkoxy-2,4-dinitrobenzenes, treatment with sodium disulfide has been shown to produce a mixture of the two possible aminonitro isomers. researchgate.net

Tin(II) Chloride (SnCl₂) : Reduction with stannous chloride in an acidic medium (e.g., hydrochloric acid) is a common and effective method for converting a nitro group to an amine without affecting other reducible groups. masterorganicchemistry.comscispace.com

Catalytic Transfer Hydrogenation : This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. By carefully controlling the stoichiometry of the hydrogen donor, selective reduction of one nitro group can be favored. wikipedia.orgscispace.com

In the case of this compound, the two nitro groups are in chemically similar environments. However, subtle differences in steric hindrance around the nitro groups could potentially be exploited to achieve regioselectivity in the reduction. Generally, the least sterically hindered nitro group is reduced preferentially. stackexchange.com

Interactive Table: Reagents for Chemoselective Nitro Reduction

| Reagent | Conditions | Typical Outcome | Reference |

| Sodium Polysulfide (Na₂Sₓ) | Aqueous or alcoholic solution, heat | Reduction of one nitro group (Zinin Reduction) | scispace.com |

| Tin(II) Chloride (SnCl₂) | Acidic medium (HCl) | Selective reduction of one nitro group | masterorganicchemistry.com |

| Hydrazine / Pd-C | Controlled stoichiometry | Partial reduction to monoamino product | wikipedia.orgscispace.com |

| Iron / Acetic Acid | Refluxing acetic acid | Reduction of nitro groups to amines | wikipedia.org |

Mechanistic Aspects of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. The classical Haber-Lukashevich mechanism outlines this transformation. orientjchem.orgresearchgate.net

The initial step can be either a one-electron or a two-electron transfer to the nitro group. researchgate.net

Two-Electron Pathway : The nitro group (Ar-NO₂) is first reduced to a nitroso derivative (Ar-NO).

The nitroso derivative is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH).

Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂).

Under certain conditions, particularly in alkaline media or with specific reducing agents, condensation reactions can occur between the intermediates. For example, the nitroso intermediate can react with the hydroxylamine to form an azoxy compound (Ar-N(O)=N-Ar), which can be further reduced to an azo compound (Ar-N=N-Ar) and then to a hydrazo compound (Ar-NH-NH-Ar) before finally cleaving to form the amine. orientjchem.org

The specific mechanism and the observable intermediates can be influenced by the choice of catalyst, the pH of the medium, and the electronic nature of the substituents on the aromatic ring. orientjchem.orgresearchgate.net The electron-donating ethoxy groups in this compound increase the electron density on the ring, which can influence the reduction potential of the nitro groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two strong electron-withdrawing nitro groups makes the aromatic ring of this compound highly electron-deficient and thus susceptible to attack by nucleophiles. This enables Nucleophilic Aromatic Substitution (SNAr) reactions, where a substituent on the ring is replaced by a nucleophile. masterorganicchemistry.comlibretexts.org

Displacement of Nitro Groups by Various Nucleophiles

One of the nitro groups in this compound can act as a leaving group in an SNAr reaction, a characteristic feature of highly activated aromatic systems. nih.gov The reaction proceeds via an addition-elimination mechanism.

Addition Step : A nucleophile attacks one of the carbon atoms bearing a nitro group. This attack is favored because the nitro groups at the ortho and para positions can effectively stabilize the resulting negative charge through resonance. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination Step : The aromaticity of the ring is restored by the departure of the leaving group, which in this case is the nitrite (B80452) ion (NO₂⁻).

A wide range of nucleophiles can displace a nitro group from activated dinitrobenzene systems.

Interactive Table: Nucleophiles for SNAr Displacement of Nitro Groups

| Nucleophile Class | Specific Example | Expected Product with this compound | Reference |

| Amines | Butylamine | N-Butyl-2,3-diethoxy-5-nitroaniline | nih.gov |

| Amines | Morpholine | 4-(2,3-Diethoxy-5-nitrophenyl)morpholine | scirp.org |

| Alkoxides | Sodium Methoxide | 1,2-Diethoxy-4-methoxy-5-nitrobenzene | researchgate.net |

| Thiolates | Aryl Thiolates (ArS⁻) | Aryl (2,3-diethoxy-5-nitrophenyl) sulfide | rsc.org |

The rate of these reactions is highly dependent on the nucleophilicity of the attacking species, the solvent, and the stability of the Meisenheimer complex intermediate. scirp.org

Competitive Displacement Studies of Ethoxy vs. Nitro Groups

In an SNAr reaction on this compound, there is a theoretical possibility of displacing either a nitro group or an ethoxy group. However, the leaving group ability in SNAr reactions is related to the stability of the departing anion and the ability of the group to activate the ring for the initial nucleophilic attack.

Nitro Group : The nitro group is an excellent leaving group because the departing nitrite ion (NO₂⁻) is a relatively stable anion. Furthermore, its powerful electron-withdrawing nature is crucial for activating the ring towards nucleophilic attack in the first place. masterorganicchemistry.com

Ethoxy Group : The ethoxide ion (CH₃CH₂O⁻) is a much stronger base than the nitrite ion, making it a significantly poorer leaving group. Alkoxy groups are generally considered poor leaving groups in SNAr unless the ring is exceptionally activated by multiple, very strong electron-withdrawing groups.

Therefore, in a competitive scenario, the displacement of a nitro group is overwhelmingly favored over the displacement of an ethoxy group. Studies on analogous systems, such as 4,5-difluoro-1,2-dinitrobenzene, show that the highly activated halogen atoms are displaced first, followed by the displacement of a nitro group upon reaction with a different nucleophile, demonstrating the viability of the nitro group as a leaving group in such activated systems. nih.gov For this compound, nucleophilic attack will preferentially lead to the substitution of one of the nitro groups.

Influence of Substituent Effects on SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a significant reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org The reactivity of this compound in SNAr reactions is profoundly influenced by the electronic properties of its four substituents: two ethoxy groups (-OCH₂CH₃) and two nitro groups (-NO₂).

The SNAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to a suitable leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In this compound, the two nitro groups are powerful electron-withdrawing substituents that strongly activate the benzene ring towards nucleophilic attack. wikipedia.org This activation arises from their ability to delocalize the negative charge of the Meisenheimer complex through resonance. wikipedia.org

Conversely, the two ethoxy groups are generally considered activating groups in the context of electrophilic aromatic substitution due to their electron-donating resonance effect. However, in the context of SNAr, where the ring is attacked by a nucleophile, these electron-donating properties have a deactivating effect. Despite this, the overwhelming electron-withdrawing influence of the two nitro groups renders the aromatic ring highly electron-poor and thus susceptible to nucleophilic attack.

The potential leaving groups in this molecule would be the ethoxy groups. While not as labile as halides, their departure can be facilitated by the strong activation provided by the adjacent nitro groups. The rate of SNAr reactions is highly dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive halide, followed by chloride and bromide. chemrxiv.org The substitution of an ethoxy group would likely require a potent nucleophile and specific reaction conditions. Studies on analogous compounds, such as 1-halo-2,4-dinitrobenzenes, show that they readily undergo SNAr reactions with various nucleophiles. researchgate.netresearchgate.netnih.gov

The table below summarizes the influence of the substituents on the ring's reactivity towards SNAr.

| Substituent | Electronic Effect | Influence on SNAr Reactivity | Position Relative to Potential Leaving Group (Ethoxy) |

| Nitro (-NO₂) | Strong Electron-Withdrawing | Activating | Ortho & Meta |

| Ethoxy (-OCH₂CH₃) | Electron-Donating (Resonance) | Deactivating | N/A |

Oxidative Transformations and Stability Investigations

Information regarding specific oxidative transformations of this compound is limited in publicly available research. However, the stability of the molecule can be inferred from the general behavior of nitroaromatic compounds.

The benzene ring of this compound is highly electron-deficient due to the presence of two strong electron-withdrawing nitro groups. This electron deficiency makes the aromatic ring itself resistant to oxidative degradation.

Conversely, the substituent groups are more likely sites for oxidative transformation. The ethoxy groups, particularly the methylene (B1212753) (-CH₂-) carbons, are susceptible to oxidation, which could potentially lead to the formation of corresponding phenolic or quinone-like structures under harsh oxidative conditions. The stability of nitro groups can also be a factor, as they can be unstable under certain harsh reaction conditions. vulcanchem.com Some studies on related nitrophenide anions have shown that the nitro group itself can undergo rearrangement and elimination under specific circumstances, such as in the gas phase during mass spectrometry experiments. nih.gov

Electrophilic Aromatic Substitution Reactivity Profile

Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on an electron-rich aromatic ring. The reactivity of a substituted benzene towards EAS is dictated by the electronic nature of the substituents it carries. libretexts.org

The this compound ring is characterized by the presence of two opposing types of substituents:

Activating Groups: The two ethoxy (-OCH₂CH₃) groups are activating, meaning they donate electron density to the ring, making it more nucleophilic. libretexts.org They are ortho, para-directors. stackexchange.com

Deactivating Groups: The two nitro (-NO₂) groups are strongly deactivating, withdrawing significant electron density from the ring and making it less susceptible to electrophilic attack. libretexts.orgmnstate.edu They are meta-directors. stackexchange.com

In this molecule, the powerful deactivating effect of the two nitro groups dominates, making the aromatic ring extremely electron-poor and therefore highly unreactive towards electrophilic aromatic substitution. libretexts.org Reactions like Friedel-Crafts acylation and alkylation are known to fail on strongly deactivated benzene rings. mnstate.edu Any attempt at EAS, such as nitration or halogenation, would require exceptionally harsh reaction conditions. libretexts.org

The directing effects of the substituents are also in conflict. The only available positions for substitution are C3 and C6. Let's analyze the directing effects at position C3:

It is ortho to the activating ethoxy group at C2.

It is meta to the activating ethoxy group at C1.

It is meta to the deactivating nitro group at C4.

It is ortho to the deactivating nitro group at C5.

The table below summarizes the predicted reactivity profile for EAS.

| Reaction Type | Predicted Reactivity | Rationale |

| Nitration | Very Low / Requires Harsh Conditions | Strong deactivation by two existing nitro groups. libretexts.org |

| Halogenation | Very Low / Requires Harsh Conditions | Strong deactivation by two nitro groups. |

| Friedel-Crafts Acylation | Unreactive | Fails with strongly deactivated benzenes. mnstate.edu |

| Friedel-Crafts Alkylation | Unreactive | Fails with strongly deactivated benzenes. mnstate.edu |

| Sulfonation | Very Low / Requires Harsh Conditions | Strong deactivation by two nitro groups. |

Applications of 1,2 Diethoxy 4,5 Dinitrobenzene in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The transformation of 1,2-diethoxy-4,5-dinitrobenzene into its corresponding diamine, 4,5-diethoxy-1,2-phenylenediamine, is the crucial first step that enables its use in heterocyclic synthesis. This reduction creates two nucleophilic amine centers that can readily participate in cyclocondensation reactions.

Synthesis of Substituted Quinoxalines and Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. The most common and effective method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. frontiersin.org

Once this compound is reduced to 4,5-diethoxy-1,2-phenylenediamine, it can react with various α-dicarbonyl compounds to yield 6,7-diethoxy-substituted quinoxaline (B1680401) derivatives. This reaction typically proceeds under mild acidic conditions or with the aid of a catalyst. The reaction's versatility allows for the introduction of a wide range of substituents at the 2 and 3 positions of the quinoxaline ring, depending on the choice of the dicarbonyl reactant.

Table 1: Examples of Substituted Quinoxalines from 4,5-Diethoxy-1,2-phenylenediamine

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Derivative |

|---|---|

| Glyoxal | 6,7-Diethoxyquinoxaline (B4643674) |

| 2,3-Butanedione | 6,7-Diethoxy-2,3-dimethylquinoxaline |

| Benzil | 6,7-Diethoxy-2,3-diphenylquinoxaline |

The resulting 6,7-diethoxyquinoxaline scaffolds are of interest in medicinal chemistry and materials science. For instance, some quinoxaline-2,3-dione derivatives have been investigated as antagonists for specific glutamate (B1630785) receptors. nih.gov

Formation of Benzimidazole (B57391) Scaffolds

Benzimidazoles, which feature a benzene ring fused to an imidazole (B134444) ring, are another important class of heterocyclic compounds with a wide range of biological activities. researchgate.net The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidation, or directly with a carboxylic acid or its derivatives under harsher conditions. nih.govkashanu.ac.ir

The precursor, 4,5-diethoxy-1,2-phenylenediamine, can undergo cyclocondensation with various aldehydes to form 1,2-disubstituted 5,6-diethoxybenzimidazoles. nih.gov The reaction with an aldehyde first forms a Schiff base, which then cyclizes and is subsequently oxidized to the benzimidazole. A variety of catalysts, including acid catalysts, can be employed to facilitate this transformation under mild conditions. nih.govrsc.org

Table 2: Examples of Substituted Benzimidazoles from 4,5-Diethoxy-1,2-phenylenediamine

| Aldehyde/Carboxylic Acid | Resulting Benzimidazole Derivative |

|---|---|

| Formaldehyde | 5,6-Diethoxy-1H-benzimidazole |

| Benzaldehyde | 5,6-Diethoxy-2-phenyl-1H-benzimidazole |

| Acetic Acid | 5,6-Diethoxy-2-methyl-1H-benzimidazole |

Construction of Other Nitrogen-Containing Heterocycles

The reactivity of 4,5-diethoxy-1,2-phenylenediamine extends beyond the synthesis of quinoxalines and benzimidazoles. As a 1,2-dinucleophile, it can react with a variety of dielectrophiles to construct other fused nitrogen-containing heterocyclic systems. The development of greener synthesis methods, often utilizing water or other environmentally benign solvents, has expanded the scope of these reactions. kashanu.ac.ir These methods are applicable to a wide range of substituted o-phenylenediamines and can be used to create diverse heterocyclic libraries.

Building Block for Functional Materials

The diethoxy-substituted diamine derived from this compound is also a promising candidate for the development of novel functional organic materials, including polymers and components for electronic devices.

Precursors for Polymer Monomers

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and, notably, polyimides, which are known for their exceptional thermal stability. Furthermore, polymers containing benzimidazole units in their backbone are recognized for their high-temperature resistance. rsc.orgnih.gov

4,5-Diethoxy-1,2-phenylenediamine can serve as a monomer in polycondensation reactions. For example, it can be polymerized with dianhydrides to form poly(benzimidazole-imide) copolymers. rsc.org The ethoxy groups are expected to enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for processing and fabricating thin films. frontiersin.org The polymerization of o-phenylenediamines can also lead to ladder-type polymers with interesting electronic properties. chalcogen.ro

Table 3: Potential Polymers Derived from 4,5-Diethoxy-1,2-phenylenediamine

| Co-monomer | Resulting Polymer Type | Potential Properties |

|---|---|---|

| Pyromellitic Dianhydride | Poly(benzimidazole-imide) | High thermal stability, improved solubility |

| Terephthaloyl Chloride | Polyamide | Good mechanical properties, enhanced processability |

Scaffolds for Advanced Organic Electronics

The molecular scaffolds derived from this compound, including the quinoxaline and benzimidazole heterocycles and the polymers derived from its diamine form, have potential applications in advanced organic electronics. Substituted diamine derivatives and the resulting heterocyclic systems are often investigated as hole-transporting materials (HTMs) in devices like organic light-emitting diodes (OLEDs). researchgate.netgoogle.com

The electron-donating nature of the ethoxy groups in these molecules can raise the energy level of the highest occupied molecular orbital (HOMO), which is a critical parameter for efficient hole injection and transport from the anode in an OLED. nih.gov Polymers based on quinoxaline have been synthesized and used in organic field-effect transistors (OFETs), demonstrating their potential as organic semiconductors. frontiersin.org Similarly, polymers containing benzimidazole moieties have been developed for various electronic applications, including as dielectric films. rsc.org The incorporation of 4,5-diethoxy-1,2-phenylenediamine into conjugated polymer backbones could lead to materials with tunable electronic properties suitable for a range of organic electronic devices.

Intermediates in Natural Product Analog Synthesis

This compound serves as a valuable intermediate in the synthesis of analogs of natural products, particularly those containing a substituted o-phenylenediamine moiety. The primary route involves the reduction of the two nitro groups to form 1,2-diamino-4,5-diethoxybenzene, a key building block for constructing heterocyclic systems that mimic the core structures of certain natural products.

A significant application of this strategy is in the synthesis of riboflavin (B1680620) (Vitamin B2) analogs. Riboflavin is a crucial vitamin that contains a 7,8-dimethylisoalloxazine ring system. By utilizing 1,2-diamino-4,5-diethoxybenzene, synthetic chemists can introduce diethoxy substituents at the 7 and 8 positions of the isoalloxazine ring, thereby creating novel analogs of this essential natural product. uni-freiburg.denih.gov These analogs are instrumental in studying the structure-activity relationships of flavoenzymes, where riboflavin derivatives act as cofactors. uni-freiburg.de

The general synthetic approach involves the condensation of 1,2-diamino-4,5-diethoxybenzene with a pyrimidinedione derivative, such as alloxan (B1665706) or its analogs, to construct the isoalloxazine tricycle. This modular approach allows for the generation of a library of riboflavin analogs with varied substitution patterns, which can be used to probe the active sites of enzymes and develop potential inhibitors of riboflavin biosynthesis. uni-freiburg.denih.gov

The research in this area highlights the importance of substituted o-phenylenediamines, derived from precursors like this compound, in the field of medicinal chemistry and chemical biology for the development of new bioactive molecules. mdpi.comnih.gov

| Target Analog | Precursor from this compound | Key Reaction | Research Focus |

| 7,8-Diethoxy-isoalloxazine (Riboflavin Analog) | 1,2-Diamino-4,5-diethoxybenzene | Condensation with alloxan or its derivatives | Probing flavoenzyme active sites, developing potential inhibitors of riboflavin biosynthesis. uni-freiburg.denih.gov |

Advanced Spectroscopic and Crystallographic Research Methodologies

Elucidation of Reaction Pathways using NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. For 1,2-diethoxy-4,5-dinitrobenzene, it would be crucial for confirming its synthesis and for tracking the progress of reactions, identifying intermediates, and characterizing final products.

High-resolution NMR, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of individual atoms. In a hypothetical reaction, such as the nucleophilic aromatic substitution of one of the ethoxy groups, high-resolution NMR would be instrumental in confirming the reaction mechanism. For instance, the disappearance of the characteristic signals of the ethoxy group and the appearance of new signals corresponding to the substituent would provide direct evidence of the transformation.

A related compound, 1,2-dichloro-4,5-dinitrobenzene, has been studied in its reaction with hydroxide (B78521) ions, where ¹H and ¹³C NMR were used to identify the formation of Meisenheimer complexes as reaction intermediates. nist.govresearchgate.net Similarly, for this compound, monitoring changes in the chemical shifts of the aromatic protons and the ethoxy group's protons and carbons would allow for the detection of transient species and provide insight into the reaction kinetics and mechanism.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and a Hypothetical Monosubstituted Product

| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| This compound | Aromatic-H | ~7.5 | s |

| -OCH₂CH₃ | ~4.2 | q | |

| -OCH₂CH₃ | ~1.4 | t | |

| Hypothetical Product (e.g., with -NH₂ substitution) | Aromatic-H | Shifted upfield/downfield | d |

| -OCH₂CH₃ | Shifted | q | |

| -OCH₂CH₃ | Shifted | t | |

| -NH₂ | Broad singlet | br s |

Note: Predicted values are based on general principles and data from analogous compounds.

In reactions where multiple products or complex mixtures are formed, one-dimensional NMR spectra can become overcrowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the signals and determining the structures of all components. A COSY spectrum would reveal the coupling between adjacent protons, for example, within the ethyl groups, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the complete structural elucidation of any reaction products.

X-ray Crystallography for Solid-State Structure-Reactivity Correlations

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules.

The crystal structure of this compound would reveal how the molecules pack in the solid state. This packing is governed by intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds involving the ethoxy and nitro groups. The analysis of these interactions is crucial for understanding the physical properties of the material, such as its melting point and solubility. For instance, studies on nitrophenyl-2-pyrazolines have shown how different intermolecular interactions can lead to various packing patterns. st-andrews.ac.uk

For the related compound, 1,2-dimethoxy-4,5-dinitrobenzene (B14551), crystallographic data is available (CCDC number 225851), which could serve as a model for predicting the packing of the diethoxy analogue. nih.gov The slightly larger size of the ethoxy groups compared to methoxy (B1213986) groups might lead to differences in the crystal packing and the nature of intermolecular contacts.

The conformation of the ethoxy groups relative to the benzene (B151609) ring and the nitro groups is a key structural feature. X-ray crystallography would determine the torsion angles of the C-C-O-C bonds of the ethoxy groups and the C-C-N-O bonds of the nitro groups. This information is vital for understanding the steric hindrance and electronic effects within the molecule, which in turn influence its reactivity. A study on 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915) revealed how nitro groups can be rotated out of the plane of the benzene ring, affecting conjugation. researchgate.net Similar conformational details for this compound would be essential for a complete structural understanding.

Vibrational Spectroscopy (IR, Raman) in Reaction Monitoring and Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly sensitive to the presence of specific functional groups and can be used for both characterization and reaction monitoring.

For this compound, the IR and Raman spectra would be dominated by characteristic bands of the nitro groups (symmetric and asymmetric stretches), the C-O-C stretches of the ethoxy groups, and the vibrations of the benzene ring. The NIST WebBook provides IR spectral data for the analogous 1,2-dimethoxy-4,5-dinitrobenzene, which shows strong absorptions for the nitro groups. nist.gov Similar features would be expected for the diethoxy compound.

These techniques are particularly useful for monitoring reactions in real-time. For example, in a reaction involving the reduction of the nitro groups to amino groups, the disappearance of the strong nitro bands and the appearance of N-H stretching bands would provide a clear indication of the reaction's progress. FT-IR has been used to monitor the formation of a C=O bond in a cyclization reaction, demonstrating the utility of vibrational spectroscopy in tracking chemical transformations. scispace.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | ~1520-1560 | IR, Raman |

| Nitro (-NO₂) | Symmetric Stretch | ~1340-1380 | IR, Raman |

| Ether (C-O-C) | Asymmetric Stretch | ~1200-1275 | IR |

| Aromatic Ring | C=C Stretch | ~1450-1600 | IR, Raman |

| Alkyl (C-H) | Stretch | ~2850-2980 | IR, Raman |

Note: These are approximate ranges and can be influenced by the specific molecular environment.

Mass Spectrometry for Reaction Progress and Product Identification in Research

Mass spectrometry stands as a pivotal analytical technique in the study of chemical reactions, offering profound insights into reaction progress and the unequivocal identification of products. Its application in the context of nitrated aromatic compounds is crucial for understanding reaction pathways, identifying potential intermediates, and confirming the structure of the final products. While detailed research on the mass spectrometric analysis of the synthesis of this compound is not extensively available in publicly accessible literature, the principles of this methodology can be understood through the examination of closely related analogues and general applications in synthetic chemistry.

In a typical synthesis of a dinitrated aromatic ether, such as the nitration of 1,2-diethoxybenzene (B166437), mass spectrometry would be employed to monitor the consumption of the starting material and the formation of the desired product. By periodically sampling the reaction mixture and analyzing it with a mass spectrometer, researchers can track the appearance of the molecular ion peak corresponding to this compound.

The progress of a related reaction, the synthesis of 1,2-dihydroxy-4,5-dinitrobenzene from 1,2-dimethoxy-4,5-dinitrobenzene, has been monitored using techniques including Thin Layer Chromatography (TLC), with the final product being characterized by mass spectrometry. prepchem.com In this case, Electron Ionization Mass Spectrometry (EI-MS) showed a molecular ion peak (M+) at m/z 200, confirming the successful synthesis of the dihydroxy derivative. prepchem.com

For the analogous compound, 1,2-dimethoxy-4,5-dinitrobenzene, extensive mass spectral data is available. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum obtained through electron ionization. nist.gov This spectrum serves as a crucial reference for the identification of this compound. Similarly, PubChem lists the mass spectral data for 1,2-dimethoxy-4,5-dinitrobenzene, further aiding in its characterization. nih.gov

In research focused on the reduction of the nitro groups of 1,2-dimethoxy-4,5-dinitrobenzene, mass spectrometry is used to identify the resulting amino compounds. For instance, in a reduction reaction, a product with a mass-to-charge ratio (m/z) of 169.3, corresponding to the protonated molecular ion (MH+), was identified.

The following table summarizes the key mass spectrometric data for 1,2-dimethoxy-4,5-dinitrobenzene and a related reaction product, which are instrumental in their identification.

| Compound Name | Ionization Method | Molecular Formula | Observed m/z | Ion Type | Source |

| 1,2-Dimethoxy-4,5-dinitrobenzene | Electron Ionization | C₈H₈N₂O₆ | 228 | [M]⁺ | nist.gov |

| Product of reduction of 1,2-dimethoxy-4,5-dinitrobenzene | Electrospray | Not Specified | 169.3 | [M+H]⁺ | |

| 1,2-Dihydroxy-4,5-dinitrobenzene | Electron Ionization | C₆H₄N₂O₆ | 200 | [M]⁺ | prepchem.com |

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

No specific studies utilizing Density Functional Theory to calculate the molecular properties of 1,2-diethoxy-4,5-dinitrobenzene were identified. Such calculations would typically provide insights into the optimized geometry, electronic energies, and spectroscopic properties of the molecule.

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for predicting the reactivity of a molecule by examining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Reaction Pathway Modeling and Transition State Analysis

Information regarding the modeling of reaction pathways and the analysis of transition states for reactions involving this compound could not be located. These studies are essential for understanding the mechanisms and kinetics of chemical transformations.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics simulations for this compound have been reported in the reviewed literature. These simulations would provide valuable information about the conformational flexibility and the preferred three-dimensional structures of the molecule over time.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The classical synthesis of nitroaromatic compounds, including 1,2-diethoxy-4,5-dinitrobenzene, frequently relies on electrophilic nitration using strong, corrosive acids like nitric and sulfuric acid. These traditional methods pose significant environmental and safety challenges, including the generation of hazardous waste and the potential for runaway reactions. Consequently, a primary challenge and a direction for future research is the development of greener, more sustainable synthetic protocols.

Key areas of focus include:

Catalytic Nitration: Investigating novel catalytic systems that can achieve high selectivity and yield under milder conditions is a priority. This includes exploring solid acid catalysts, zeolites, or metal-based catalysts that can replace hazardous liquid acids, thereby simplifying product purification and minimizing waste streams.

Alternative Nitrating Agents: Research into alternative nitrating agents that are less hazardous than traditional mixed acids is crucial. Reagents like dinitrogen pentoxide (N₂O₅) or nitronium salt derivatives could offer more controlled and efficient nitration.

Photochemical Methods: Photochemical nitration presents an intriguing, environmentally benign alternative. researchgate.net Using light to generate reactive nitrogen species in situ could allow the reaction to proceed under ambient temperature and pressure, significantly reducing the energy input and improving the safety profile of the synthesis. researchgate.net

Greener Precursor Synthesis: Sustainability can also be enhanced at the precursor level. The synthesis of the starting material, 1,2-diethoxybenzene (B166437), can be improved by moving away from traditional alkylating agents. Greener routes, such as the catalytic O-ethylation of catechol using ethylene (B1197577) gas or diethyl carbonate, a less toxic dialkyl carbonate, are promising avenues. chemicalbook.com

A detailed theoretical understanding of the reaction mechanism, such as the single electron transfer (SET) process proposed for the nitration of related dialkoxybenzenes, can further guide the rational design of new, sustainable synthetic strategies. nih.gov

Exploration of Novel Reactivity Patterns

The chemical behavior of this compound is dominated by the interplay between the electron-donating ethoxy groups and the powerfully electron-withdrawing nitro groups. While its basic transformations are understood, there remains significant scope for exploring more nuanced and novel reactivity.

Future research directions could include:

Selective Reduction: The stepwise reduction of the two nitro groups presents a significant synthetic challenge and an opportunity. Developing methodologies to selectively reduce one nitro group while leaving the other intact would yield valuable nitro-amino intermediates, which are versatile precursors for complex heterocyclic compounds. This could involve chemoselective catalytic hydrogenation using tailored catalysts or employing microbial nitroreductases that may exhibit unique selectivity. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr): The two nitro groups strongly activate the benzene (B151609) ring towards nucleophilic attack. libretexts.org While reactions with simple nucleophiles are expected, the exploration of reactions with complex, multifunctional nucleophiles could lead to novel molecular architectures. A key area of investigation is the displacement of a nitro group, which is typically a poor leaving group, or potentially an ethoxy group under specific conditions. The formation and stability of Meisenheimer complexes as reaction intermediates also warrant deeper investigation. libretexts.orglibretexts.org

Ortho-Lithiation and Directed Metalation: The directing ability of the ethoxy groups could potentially be harnessed in directed ortho-metalation reactions, provided the strongly deactivating effect of the nitro groups can be overcome or modulated. This would allow for the introduction of new substituents at the C-3 and C-6 positions, opening up a new dimension of functionalization.

Reactivity of the Diamine Derivative: The product of full nitro group reduction, 1,2-diethoxy-4,5-diaminobenzene, is a highly valuable o-phenylenediamine (B120857) derivative. Its condensation with various electrophiles can lead to a wide array of heterocyclic systems, such as benzimidazoles and quinoxalines. The influence of the two ethoxy groups on the properties and further reactivity of these heterocycles is an underexplored area.

The following table summarizes potential transformations and the corresponding research challenges:

| Reaction Type | Potential Product(s) | Key Research Challenge |

| Selective Nitro Reduction | 1,2-Diethoxy-4-nitro-5-aminobenzene | Achieving high chemoselectivity for one of two identical functional groups. |

| Nucleophilic Substitution | Substitution of a nitro or ethoxy group | Overcoming the poor leaving group ability of NO₂/EtO⁻; controlling regioselectivity. |

| Condensation of Diamine | Substituted Benzimidazoles/Quinoxalines | Exploring the scope of reaction partners and the properties of the resulting heterocycles. |

Untapped Potential as a Building Block in Emerging Fields

The true value of a chemical building block lies in its application in creating functional materials and molecules. This compound and its derivatives have significant, yet largely untapped, potential in several emerging fields.

Materials Science: The diamino derivative of this compound is a prime candidate for use as a monomer in the synthesis of high-performance polymers. For instance, it can be used to prepare polybenzimidazoles (PBIs), a class of polymers known for exceptional thermal and chemical stability. The ethoxy groups would be expected to modify the polymer's properties, potentially improving its solubility and processability without significantly compromising its thermal stability, making it attractive for applications in membranes, coatings, or advanced composites.

Medicinal Chemistry: Nitroaromatic compounds are being investigated for various therapeutic applications, including as anticancer agents. researchgate.net The electron-deficient ring system can interact with biological systems, and the nitro groups can be selectively reduced in the hypoxic environment of solid tumors to release cytotoxic agents. The specific substitution pattern of this compound offers a unique scaffold for the design of novel prodrugs. researchgate.net Furthermore, the heterocyclic systems derived from its diamine counterpart are common pharmacophores in drug discovery.

Organic Electronics: The strong electron-withdrawing nature of the dinitro-substituted aromatic ring makes this compound an interesting candidate for an n-type (electron-accepting) organic semiconductor. The ethoxy groups can enhance solubility in organic solvents, which is crucial for solution-based processing of electronic devices like organic field-effect transistors (OFETs) or organic solar cells. Its potential as a component in charge-transfer complexes for sensors or nonlinear optics also remains to be explored.

The table below outlines potential applications and the role of the core structure:

| Emerging Field | Potential Application | Role of this compound or its Derivatives |

| Polymer Science | High-performance polymers (e.g., Polybenzimidazoles) | The diamine derivative acts as a monomer, with ethoxy groups enhancing solubility. |

| Medicinal Chemistry | Anticancer prodrugs | The dinitroaromatic core can be selectively activated in tumor environments. researchgate.net |

| Organic Electronics | n-type semiconductors, sensors | The electron-deficient ring serves as an electron acceptor. |

Q & A

Q. What are the optimal conditions for synthesizing 1,2-diethoxy-4,5-dinitrobenzene in a laboratory setting?

The synthesis typically involves nucleophilic aromatic substitution (NAS) reactions. Starting with 1,2-dichloro-4,5-dinitrobenzene, ethoxy groups can be introduced via reaction with sodium ethoxide in anhydrous ethanol. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Stoichiometry : A 2:1 molar ratio of sodium ethoxide to dichloro-dinitrobenzene ensures complete substitution.

- Solvent : Anhydrous ethanol minimizes hydrolysis of the ethoxy groups.

Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) yields >95% purity. Monitor reaction progress using TLC (ethyl acetate/hexane, 1:3) .

Q. How can researchers characterize the purity and structure of this compound?

Standard characterization methods include:

- GC/MS : Confirm molecular weight (MW = 286.2 g/mol) and detect impurities (e.g., residual starting material).

- NMR : H NMR should show ethoxy protons at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet), with aromatic protons downfield due to nitro groups (δ 8.5–9.0 ppm).

- Melting Point : Compare observed values (e.g., 84–88°C) with literature data to assess crystallinity and purity .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤15°C to prevent degradation.

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation (H315/H319 hazards).

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration at certified facilities .

Advanced Research Questions

Q. How do reaction intermediates (e.g., Meisenheimer complexes) influence the synthesis of this compound?

Meisenheimer complexes form during NAS when hydroxide ions attack the aromatic ring, creating negatively charged intermediates. In ethoxylation, these intermediates can compete with substitution, reducing yield. Mitigation strategies include:

- Low Water Content : Use rigorously anhydrous solvents to suppress hydroxide formation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance ethoxide ion availability.

Studies on analogous systems (e.g., 1,2-dichloro-4,5-dinitrobenzene hydrolysis) suggest radical pair formation under protic conditions, necessitating strict solvent control .

Q. How can computational modeling predict the electronic properties of this compound for materials science applications?

Density Functional Theory (DFT) simulations reveal:

- Electron Deficiency : Nitro groups create a low LUMO (-3.2 eV), making the compound a potential electron acceptor in organic electronics.

- Steric Effects : Ethoxy groups introduce torsional strain (~15° dihedral angle), affecting π-conjugation in polymer blends.

Compare with experimental UV-Vis spectra (λmax ~450 nm in DMF) to validate computational results .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Contradictions often arise from dynamic processes (e.g., rotamer interconversion). Solutions include:

- Variable Temperature NMR : Cool samples to -40°C to "freeze" conformers and simplify splitting.

- 2D NMR (COSY, NOESY) : Identify coupling between ethoxy protons and aromatic protons to confirm substitution patterns.

For example, NOESY correlations between ethoxy methyl groups and adjacent nitro protons can clarify spatial arrangements .

Q. What degradation pathways occur under accelerated stability testing, and how can they be monitored?

Under thermal stress (40–60°C), major degradation routes include:

- Nitro Group Reduction : Forms amine derivatives (detectable via LC-MS).

- Ether Cleavage : Hydrolysis to 4,5-dinitrocatechol (HPLC retention time ~6.2 min in acetonitrile/water).

Use Arrhenius modeling to predict shelf-life at room temperature, assuming pseudo-first-order kinetics .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 84–88°C | DSC | |

| Molecular Weight | 286.2 g/mol | HRMS | |

| λmax (UV-Vis) | 450 nm (DMF) | Spectrophotometry |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes NAS rate |

| Sodium Ethoxide Ratio | 2.1 equivalents | Minimizes di-substitution |

| Reaction Time | 12–16 hours | Balances completion vs. degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.